(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride
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Overview
Description
(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride is a labeled form of D-galactosamine, an amino sugar derived from galactose. This compound is often used in scientific research due to its unique properties, including its ability to act as a hepatotoxic agent. The 13C labeling allows for detailed metabolic studies and tracing in biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride typically involves the incorporation of the 13C isotope into the D-galactosamine moleculeThe hydrochloride form is then obtained by reacting the labeled D-galactosamine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other isotopically labeled compounds. These methods often involve microbial fermentation or chemical synthesis, followed by purification processes to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the effects of hepatotoxic agents on liver cells.
Medicine: Used in research to develop treatments for liver diseases and to understand the mechanisms of liver injury.
Industry: Employed in the production of isotopically labeled compounds for various applications.
Mechanism of Action
The mechanism of action of (3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride involves its incorporation into cellular pathways where it inhibits RNA synthesis. This inhibition occurs through the depletion of uridine diphosphate hexosamines, which are essential for RNA production. The compound also generates free radicals, leading to oxidative stress and liver cell damage .
Comparison with Similar Compounds
Similar Compounds
D-glucosamine hydrochloride: Another amino sugar used in similar research applications.
N-acetyl-D-galactosamine: A derivative of D-galactosamine with acetylation at the amino group.
D-mannosamine hydrochloride: An amino sugar similar to D-galactosamine but derived from mannose.
Uniqueness
(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride is unique due to its 13C labeling, which allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research focused on understanding complex biochemical pathways and the effects of hepatotoxic agents .
Biological Activity
(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol; hydrochloride, also known as D-galactosamine, is a sugar derivative that plays a significant role in various biological processes. This compound is notable for its potential applications in medicine and biochemistry, particularly in the context of glycosylation and cellular signaling.
- Molecular Formula : C₆H₁₄ClNO₅
- Molecular Weight : 221.59 g/mol
- CAS Number : 1078691-95-8
The biological activity of (3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol is primarily attributed to its ability to interact with various biological receptors and pathways. It serves as a substrate for glycosylation reactions and influences the synthesis of glycoproteins and glycolipids.
Key Mechanisms:
- Glycosylation : Acts as a precursor in the synthesis of glycoproteins which are crucial for cell-cell recognition and signaling.
- Cell Signaling : Modulates signaling pathways by acting on specific receptors involved in metabolic processes.
Antiviral Activity
Research indicates that D-galactosamine exhibits antiviral properties. A study demonstrated its effectiveness against certain viruses by inhibiting viral replication through interference with glycoprotein synthesis.
Cytotoxicity
D-galactosamine has been studied for its cytotoxic effects on liver cells. High concentrations can lead to hepatotoxicity, making it a useful model for studying liver damage mechanisms.
Study | Findings |
---|---|
D-galactosamine induced apoptosis in liver cells at concentrations above 10 mM. | |
Demonstrated inhibition of viral replication in cell cultures when used at sub-toxic concentrations. |
Case Study 1: Hepatotoxicity
A clinical study investigated the hepatotoxic effects of D-galactosamine in animal models. The results showed that administration of the compound led to significant liver damage characterized by increased serum transaminases and histopathological changes.
Case Study 2: Antiviral Properties
In vitro studies assessed the antiviral activity of D-galactosamine against Hepatitis B virus (HBV). The compound was found to inhibit HBV replication effectively without significant cytotoxicity at lower concentrations.
Research Findings
- Glycosylation Pathways : Research has shown that D-galactosamine is involved in the modification of proteins through N-acetylation processes.
- Cellular Uptake : Studies have identified transport mechanisms for D-galactosamine across cell membranes, highlighting its role in cellular metabolism.
Properties
IUPAC Name |
(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1/i6+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLRMLTKYXDST-LTQBQVEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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